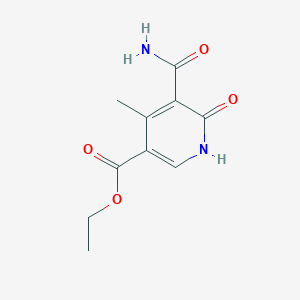

Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

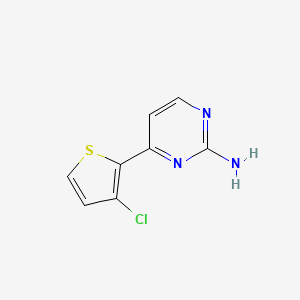

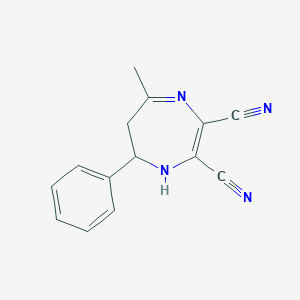

The compound of interest, Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate, is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities are discussed. These compounds are typically intermediates or final products in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials with nucleophilic or electrophilic reagents to form various heterocyclic structures. For instance, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are converted into different derivatives upon treatment with various reagents such as malononitrile and hydrazine hydrate . Similarly, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride yields ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . These methods demonstrate the versatility of reactions involving ethyl amino-carboxylate compounds in synthesizing diverse heterocyclic structures.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple functional groups attached to a heterocyclic ring. The crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, revealing a monoclinic space group and specific cell dimensions . This indicates that compounds in this class can crystallize well, allowing for detailed structural analysis.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo cyclocondensation, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which reacts with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Additionally, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates demonstrate the potential for nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystallographic data provides insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments . Preliminary bioassays of some compounds indicate potential biological activities, such as fungicidal and plant growth regulation activities, which are significant for applications in agriculture and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Genotoxicity Research

Research on compounds like 1-Ethyl-1-nitrosourea (ENU) has highlighted their applications in studying mutagenesis across various systems, from viruses to mammalian cells. ENU's ability to induce tumors and mutations makes it a model compound for genetic and cancer research, providing a pathway to understand the mutagenic and carcinogenic potentials of related compounds (Shibuya & Morimoto, 1993).

Plant Growth and Stress Response

The study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, which serves as a precursor to ethylene, reveals the complex roles of simple molecules in plant biology. Research into ACC's role beyond being a simple ethylene precursor suggests its potential in modulating plant growth, stress responses, and defense mechanisms, hinting at broader applications in agriculture and environmental sciences (Van de Poel & Van Der Straeten, 2014).

Chemical Warfare Agent Decontamination

Studies on the decontamination of skin exposed to chemical warfare agents, including compounds with complex functionalities, underscore the importance of understanding chemical interactions for developing effective decontamination strategies. These research efforts are crucial for public safety and military applications (Knez˘ević & Tadić, 1994).

Environmental and Health Monitoring

Investigations into the degradation and fate of pollutants like ethyl tert-butyl ether (ETBE) in environmental settings emphasize the need for understanding chemical stability and reactivity for environmental monitoring and remediation efforts. Such studies are pivotal for assessing the impact of chemical pollutants on health and the environment (Thornton et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-carbamoyl-4-methyl-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(15)6-4-12-9(14)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVCOBCWBMZRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)